molecular formula C16H17N5O3 B2565480 9-(2-ethoxyphenyl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 900010-88-0

9-(2-ethoxyphenyl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2565480
CAS RN: 900010-88-0
M. Wt: 327.344
InChI Key: OVZIGGHGQJFCGJ-UHFFFAOYSA-N
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Description

The compound “9-(2-ethoxyphenyl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .


Molecular Structure Analysis

The molecular structure of this compound would be based on the purine skeleton, with substitutions at the 9, 2, and 6 positions. The 9-position would have a 2-ethoxyphenyl group, the 2-position would have an ethyl group, and the 6-position would have a carboxamide group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide group could participate in acid-base reactions, and the ethoxy group could undergo reactions typical of ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Antimycobacterial Activity

Research has shown that purine derivatives exhibit antimycobacterial activity against Mycobacterium tuberculosis. Specifically, compounds with modifications at the purine ring, such as the introduction of benzyl groups, have demonstrated good inhibitory effects, especially those with electron-donating substituents on the phenyl ring. These findings suggest potential applications in developing new antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).

Synthesis and Biological Activity

The facile synthesis of purine derivatives has been explored, leading to compounds with potential biological activities. For instance, the synthesis of 6-cyano-9-substituted-9H-purines and their transformation into various derivatives have been studied, revealing the versatility of purine chemistry in generating bioactive molecules (Al‐Azmi et al., 2001).

Antiviral and Cytostatic Activity

The cross-coupling reactions of purine derivatives have been investigated, leading to the synthesis of compounds with antiviral and cytostatic activity. This research underscores the potential of purine derivatives in therapeutic applications, particularly in antiviral therapy (Česnek, Hocek, & Holý, 2000).

Anti-Inflammatory and Analgesic Agents

Novel synthetic pathways have been developed to create purine derivatives with anti-inflammatory and analgesic properties. These compounds have shown significant activity as cyclooxygenase inhibitors, offering a promising avenue for the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Plant-Growth Regulating Properties

Research into purine derivatives has also extended into agriculture, with some compounds demonstrating potential as plant-growth regulators. This application highlights the versatility of purine chemistry in contributing to both medical and agricultural advancements (El-Bayouki, Basyouni, & Tohamy, 2013).

Future Directions

The study and development of purine derivatives is a rich field of research, with potential applications in medicinal chemistry and drug discovery. This particular compound could be of interest for further study, given the biological activity of many purine derivatives .

properties

IUPAC Name

9-(2-ethoxyphenyl)-2-ethyl-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-3-11-18-12(14(17)22)13-15(19-11)21(16(23)20-13)9-7-5-6-8-10(9)24-4-2/h5-8H,3-4H2,1-2H3,(H2,17,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZIGGHGQJFCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC=CC=C3OCC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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